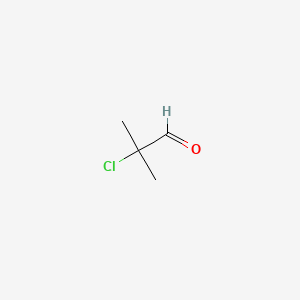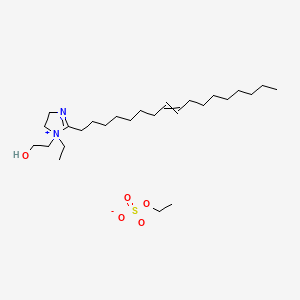
Propanal, 2-chloro-2-methyl-
Vue d'ensemble
Description
Propanal, 2-chloro-2-methyl-: . It is a colorless liquid that is commonly used in organic synthesis and industrial applications. This compound is also referred to as tert-butyl chloride or trimethylchloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propanal, 2-chloro-2-methyl-, can be synthesized through the chlorination of 2-methylpropan-2-ol (tert-butyl alcohol) using concentrated hydrochloric acid . The reaction involves the nucleophilic substitution of the hydroxyl group by a chlorine atom: [ (CH_3)_3COH + HCl \rightarrow (CH_3)_3CCl + H_2O ]
Industrial Production Methods: The industrial production of 2-chloro-2-methylpropane typically involves the same chlorination process, but on a larger scale. The reaction is carried out in a well-ventilated area or fume hood due to the toxic and corrosive nature of the reagents involved .
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: 2-chloro-2-methylpropane undergoes nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are typically alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: The major product is 2-methylpropene (isobutene).
Applications De Recherche Scientifique
Chemistry: 2-chloro-2-methylpropane is used as an intermediate in organic synthesis, particularly in the preparation of other organic compounds .
Biology and Medicine: While not directly used in biological or medical applications, it serves as a precursor in the synthesis of pharmaceuticals and other biologically active compounds .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other chemical intermediates .
Mécanisme D'action
The mechanism of action for 2-chloro-2-methylpropane primarily involves nucleophilic substitution and elimination reactions. In nucleophilic substitution, the chlorine atom is replaced by a nucleophile, forming a new compound . In elimination reactions, the compound loses a hydrogen atom and a halide ion, forming an alkene .
Comparaison Avec Des Composés Similaires
- 2-chloro-2-methylbutane
- 2-chloro-2-methylpentane
- tert-butyl chloride
Comparison: 2-chloro-2-methylpropane is unique due to its high reactivity in nucleophilic substitution and elimination reactions compared to its analogs . Its structure allows for easier formation of carbocations, making it more reactive in these types of reactions .
Propriétés
IUPAC Name |
2-chloro-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-4(2,5)3-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZCIPIWDBMTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061276 | |
| Record name | Propanal, 2-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917-93-1 | |
| Record name | 2-Chloro-2-methylpropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanal, 2-chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 2-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, 2-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-methylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]](/img/structure/B1614610.png)


![Cyclohexanemethanamine, 1,3,3-trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]-](/img/structure/B1614617.png)
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-](/img/structure/B1614619.png)



